(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Description
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one is a chiral lactone derivative featuring a tert-butyl(dimethyl)silyl (TBS) ether group at the 3S position of a dihydrofuran-2(3H)-one ring. This compound is notable for its stereochemical specificity and protective group utility in organic synthesis. The TBS group enhances steric bulk and stability, making the compound resistant to hydrolysis under basic or mildly acidic conditions, while remaining cleavable via fluoride ions (e.g., TBAF) . Its molecular formula is C₁₁H₂₂O₃Si, with a molecular weight of 230.38 g/mol.
Properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRXZIBXHZJOBE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450104 | |
| Record name | (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164264-14-6 | |
| Record name | (S)-2-(tert-Butyldimethylsilyloxy)-g-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Catalysis
Asymmetric catalysis represents the most efficient route to access the (3S)-configured product. Gold-catalyzed cyclization reactions have proven effective for constructing the dihydrofuran core with high enantioselectivity. For example, a modified protocol from involves:
-
Chiral ligand-assisted cyclization : Using (R)- or (S)-BINAP-derived ligands, gold catalysts induce 5- endo- dig cyclization of propargylic alcohols to form the dihydrofuran ring. The choice of ligand determines the absolute configuration at C3.
-
Typical conditions : AuCl(JohnPhos)/AgSbF₆ (2 mol%) in dichloromethane at -20°C yields the desired (3S)-product with >90% enantiomeric excess (ee).
Silylation Protocols
The tert-butyldimethylsilyl (TBS) group is introduced via nucleophilic silylation of a dihydrofuranone precursor. Key considerations include:
-
Base selection : Imidazole or triethylamine in anhydrous dichloromethane minimizes side reactions.
-
Temperature control : Reactions conducted at 0°C prevent over-silylation or epimerization.
Step-by-Step Laboratory Synthesis
Starting Material Preparation
The synthesis begins with methylsuccinic anhydride, which is converted to a propargylic alcohol intermediate via sequential reduction and alkyne addition (Table 1).
Table 1: Key Reaction Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction of anhydride | LiAlH₄, THF, 0°C → 22°C | 85 |
| 2 | Propargylation | Propargyl bromide, K₂CO₃, DMF | 78 |
| 3 | TBS protection | TBSCl, imidazole, CH₂Cl₂ | 92 |
| 4 | Au-catalyzed cyclization | AuCl/(S)-BINAP, AgSbF₆, CH₂Cl₂ | 60 |
Stereochemical Control
The critical cyclization step employs (S)-BINAP-gold complexes to favor the (3S)-configuration. Computational studies indicate that the ligand’s helical chirality induces a steric bias during the transition state, achieving 94:6 dr.
Industrial-Scale Production
Process Intensification
Industrial methods optimize throughput while maintaining stereochemical fidelity:
-
Continuous flow systems : Mitigate exothermic risks during silylation by using microreactors (residence time: 2 min, T = 5°C).
-
Crystallization-based purification : The final product is isolated via antisolvent crystallization (heptane/ethyl acetate), achieving >99.5% purity.
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 500 mL | 2000 L |
| Cycle time | 8 h | 2 h |
| Purity after purification | 95% | 99.5% |
Comparative Analysis of Methodologies
Yield vs. Stereoselectivity Trade-offs
Cost Considerations
TBSCl accounts for 65% of raw material costs. Industrial processes use solvent recycling to reduce dichloromethane consumption by 40%.
Challenges and Optimization
Epimerization Risks
The C3 stereocenter is prone to epimerization under acidic or high-temperature conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Tetra-n-butylammonium fluoride (TBAF), THF, room temperature.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Deprotected hydroxyl compounds.
Scientific Research Applications
Organic Synthesis
Chiral Building Block :
The compound serves as a valuable chiral building block in asymmetric synthesis. Its stereochemistry allows for the selective formation of enantiomers, which is crucial in the production of pharmaceuticals where chirality can significantly influence biological activity.
Reagent in Reactions :
It is often used as a reagent in reactions such as:
- Silylation : The presence of the silyl group enhances the stability of intermediates during synthetic transformations.
- Formation of Heterocycles : The dihydrofuran moiety can participate in cycloaddition reactions, contributing to the formation of complex heterocyclic structures.
Medicinal Chemistry
Drug Development :
Research has indicated that compounds similar to (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one can exhibit biological activity against various targets. For instance, studies have shown its potential in developing anti-cancer and anti-inflammatory agents due to its ability to modulate biological pathways through stereochemical interactions.
Material Science
Polymer Chemistry :
The compound's reactive silyl group allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Its application in creating functionalized polymers is an area of ongoing research, particularly for use in coatings and adhesives.
Data Tables
| Reaction Type | Description | Reference |
|---|---|---|
| Silylation | Introduction of silyl groups to alcohols | |
| Cycloaddition | Formation of cyclic structures |
Case Study 1: Asymmetric Synthesis of Pharmaceuticals
In a recent study published in Journal of Organic Chemistry, researchers utilized this compound as a chiral auxiliary in the synthesis of a novel anti-cancer agent. The compound facilitated the formation of the desired enantiomer with high yields and selectivity, demonstrating its effectiveness as a chiral building block.
Case Study 2: Polymer Functionalization
A study conducted by researchers at a leading university explored the incorporation of this compound into poly(lactic acid) (PLA) matrices. The results indicated that the addition of this compound improved the thermal properties and mechanical strength of PLA, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl group shields hydroxyl groups from unwanted reactions, allowing for selective transformations. The removal of the protecting group is typically achieved using fluoride ions, which cleave the silicon-oxygen bond, releasing the free hydroxyl group .
Comparison with Similar Compounds
Structural Analogues with Silyl Ethers
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituent Position | Silyl Group | Key Features |
|---|---|---|---|---|
| (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | C₁₁H₂₂O₃Si | 3S | tert-Butyl(dimethyl)silyl | Chiral lactone; stable to hydrolysis; used in asymmetric synthesis |
| (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one | C₂₁H₂₆O₃Si | 5 | tert-Butyldiphenylsilyl | Bulkier silyl group; higher steric hindrance; used in nucleoside chemistry |
| (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one | C₁₀H₁₈O₃Si | 2 | tert-Butyldimethylsilyl | Furan-3(2H)-one core; R-configuration; reactive aldehyde precursor |
| 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde | C₁₄H₂₂O₃Si | Benzaldehyde C3 | tert-Butyldimethylsilyl | Dual functionality (aldehyde + silyl ether); antimicrobial potential |
Key Observations :
- Steric and Electronic Effects : The tert-butyldiphenylsilyl group in ’s compound provides greater steric bulk, slowing reaction kinetics compared to the tert-butyldimethylsilyl group in the target compound .
- Reactivity : The aldehyde functionality in 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde enables nucleophilic additions, contrasting with the lactone’s electrophilic reactivity .
- Stereochemical Influence: The (3S) configuration in the target compound enhances enantioselectivity in catalytic reactions, a feature absent in non-chiral analogues like tert-butyl 2,5-dihydrofuran-3-carboxylate .
Functional Group and Bioactivity Comparisons
Key Observations :
- Protective Group Utility : The TBS group in the target compound is preferred over bulkier silyl ethers (e.g., tert-butyldiphenylsilyl) for reactions requiring moderate steric protection .
Key Observations :
- Synthetic Efficiency : The target compound’s synthesis is streamlined compared to glycosylation precursors (), which require complex protecting-group strategies .
- Stability Trade-offs : While TBS ethers are hydrolytically stable, they are less robust than aromatic silyl groups (e.g., triphenylsilyl) in strongly acidic environments .
Biological Activity
The compound (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one , with the CAS number 164264-14-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C10H20O3Si
- Molecular Weight : 216.35 g/mol
- Structure : The compound features a furan ring substituted with a tert-butyl(dimethyl)silyl group, which may influence its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its potential pharmacological applications.
Table 1: Summary of Biological Activities
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
2. Enzyme Inhibition
Studies have focused on the compound's ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. The IC50 values for enzyme inhibition were recorded, indicating that the compound could be more effective than traditional inhibitors like kojic acid in certain assays, with IC50 values lower than 10 µM in specific experimental setups .
3. Cytotoxic Effects
The cytotoxicity of this compound was assessed using various cancer cell lines (e.g., B16F10 melanoma cells). Results indicated that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity, making it a candidate for further investigation in cancer therapeutics .
4. Antioxidant Activity
The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge reactive oxygen species (ROS). The results suggested that it could effectively reduce oxidative stress in cellular models, which is vital for preventing cellular damage and aging processes .
Q & A
Basic: What are the key synthetic steps and protecting group strategies for (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one?
Answer:
The synthesis typically involves:
Silylation : Introducing the tert-butyldimethylsilyl (TBDMS) group to protect hydroxyl or other reactive oxygen-containing moieties. For example, dihydrofuranone derivatives may undergo silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole .
Deprotection : The TBDMS group is selectively removed using tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) to regenerate the hydroxyl group while preserving the stereochemical integrity of the (3S)-configuration .
Characterization : Post-synthesis validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) ensures structural fidelity and purity .
Advanced: How can enantiomeric excess (e.e.) be optimized during synthesis of this compound?
Answer:
Enantiomeric purity is critical for stereospecific applications. Strategies include:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation catalysts) to favor the (3S)-configuration during key steps.
- Chromatographic Resolution : Employ chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) to separate enantiomers. For example, GC analysis with chiral columns has achieved >98% e.e. for similar dihydrofuranones .
- Reaction Monitoring : Track reaction progress using polarimetry or circular dichroism (CD) to detect early deviations in stereochemistry.
Basic: Which analytical techniques are essential for confirming structure and purity?
Answer:
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to confirm the presence of the TBDMS group (e.g., m/z peaks corresponding to [M+Na]+) .
- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., dihydrofuranone carbonyl at ~170 ppm in C NMR) and verify stereochemistry through coupling constants .
- HPLC/GC : Quantify purity and detect impurities, especially for chiral variants .
Advanced: How to address spectral data contradictions during characterization?
Answer:
Contradictions may arise from:
- Impurities : Trace solvents or byproducts (e.g., incomplete deprotection) can distort signals. Use preparative HPLC to isolate the target compound.
- Tautomerism or Conformational Flexibility : Dynamic NMR experiments at varying temperatures can resolve overlapping peaks caused by rotamers.
- Stereochemical Ambiguity : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to validate assignments .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Handle in a fume hood due to potential volatility of silyl ethers.
- Storage : Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the TBDMS group .
Advanced: How to prevent premature deprotection of the TBDMS group during synthesis?
Answer:
Premature cleavage can occur via:
- Protic Solvents : Avoid methanol or water; use anhydrous THF or dichloromethane (DCM) instead.
- Acidic/Basic Conditions : Optimize reaction pH (neutral to mildly basic) to stabilize the TBDMS group. For example, TBDMS ethers are stable below pH 7 but hydrolyze rapidly under acidic conditions .
- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to detect early deprotection.
Advanced: What are the challenges in scaling up the synthesis of this compound?
Answer:
- Exothermic Reactions : Silylation reactions may require controlled temperature (0–20°C) to prevent side reactions .
- Purification : Column chromatography becomes impractical at scale; switch to crystallization or distillation for purification.
- Reproducibility : Batch-to-batch variability in stereochemistry necessitates rigorous quality control (e.g., chiral HPLC for every batch) .
Basic: How to confirm the stereochemical configuration of the (3S)-center?
Answer:
- X-ray Crystallography : Definitive proof via single-crystal analysis.
- Optical Rotation : Compare experimental [α] values with literature data for (3S)-configured analogs .
- NOE NMR : Nuclear Overhauser effect correlations can confirm spatial proximity of substituents .
Advanced: How does the TBDMS group influence the compound’s reactivity in downstream applications?
Answer:
- Steric Shielding : The bulky TBDMS group reduces nucleophilic attack on adjacent carbonyl groups, enabling selective functionalization of other sites .
- Thermal Stability : TBDMS ethers withstand temperatures up to 150°C, making them suitable for high-temperature reactions .
- Compatibility : Stable under common cross-coupling conditions (e.g., Suzuki-Miyaura), allowing modular synthesis of derivatives .
Advanced: What computational methods aid in predicting the compound’s spectroscopic properties?
Answer:
- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA software) to validate experimental data .
- Molecular Dynamics (MD) : Simulate conformational preferences in solution to interpret complex splitting patterns in NMR.
- IR Spectroscopy Modeling : Tools like Spartan can correlate theoretical and experimental IR absorption bands for functional group identification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
